An In-depth Technical Guide to 1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35
An In-depth Technical Guide to 1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35
This guide provides a comprehensive technical overview of 1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35 (DSPC-d35), a deuterated phospholipid of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, synthesis, and critical applications, with a focus on its role as an internal standard in quantitative mass spectrometry and as a probe in biophysical studies of lipid membranes. This document is designed to offer not just procedural steps, but also the underlying scientific principles to empower robust and reliable experimental design.
Unveiling the Molecular Architecture and Properties of DSPC-d35
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid featuring two 18-carbon stearoyl acyl chains attached to the sn-1 and sn-2 positions of the glycerol backbone, and a phosphocholine headgroup at the sn-3 position[1][2][3]. Its fully saturated nature results in a high phase transition temperature (T_m) of approximately 55°C, which imparts rigidity and stability to lipid bilayers at physiological temperatures[4]. This property makes DSPC a crucial component in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery, including their notable use in mRNA vaccines[3][5].
The subject of this guide, 1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35 , is a stable isotope-labeled analogue of DSPC. The "-d35" designation signifies that one of the two stearoyl (C18:0) acyl chains has had all 35 of its hydrogen atoms replaced by deuterium atoms. Commercially available variants specify the position of the deuterated chain, such as 1-octadecanoyl-d35-2-octadecanoyl-sn-glycero-3-phosphocholine (deuteration at the sn-1 position)[6] or 1-octadecanoyl-2-octadecanoyl-d35-sn-glycero-3-phosphocholine (deuteration at the sn-2 position)[7]. This asymmetric deuteration is a key feature that distinguishes it from perdeuterated DSPC-d70, where both stearoyl chains are deuterated[8][9].
The following table summarizes the key physicochemical properties of DSPC and its d35 variant.
| Property | 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1-Stearoyl-d35-2-stearoyl-sn-glycero-3-phosphocholine (DSPC-d35) |
| Molecular Formula | C₄₄H₈₈NO₈P[1][4][10] | C₄₄H₅₃D₃₅NO₈P[6] |
| Molecular Weight | 790.16 g/mol [4][10] | 825.4 g/mol [6] |
| CAS Number | 816-94-4 (sn-glycero-3 isomer)[1][2] | 327178-89-2 (sn-1 deuterated)[6] |
| Physical Form | Crystalline solid/Powder[11] | Solid |
| Solubility | Soluble in ethanol (~25 mg/ml), sparingly soluble in aqueous solutions[11]. | Similar to DSPC |
The Rationale and Practice of Isotopic Labeling: Synthesis of DSPC-d35
The synthesis of asymmetrically deuterated phospholipids like DSPC-d35 is a sophisticated process that provides researchers with powerful tools for a variety of applications.
Synthetic Strategies
Chemical synthesis is the preferred route for producing specifically labeled phospholipids, offering precise control over the location of the deuterium atoms[12]. The general workflow for synthesizing 1-stearoyl-d35-2-stearoyl-sn-glycero-3-phosphocholine involves a multi-step process:
-
Preparation of Deuterated Precursor: The synthesis begins with the production of perdeuterated stearic acid (stearic acid-d35). This is often achieved through hydrothermal H/D exchange reactions using heavy water (D₂O) as the deuterium source and a metal catalyst, such as platinum on carbon (Pt/C)[13]. This process can achieve high levels of deuterium incorporation (>98%)[13].
-
Asymmetric Esterification: The next critical step is the regioselective esterification of the glycerol backbone. This can be achieved through chemoenzymatic approaches, which leverage the specificity of enzymes like lipases to selectively hydrolyze or esterify the sn-1 or sn-2 positions of a glycerophosphocholine precursor[12][13]. For instance, a commercially available lysophosphatidylcholine can be acylated at the vacant position with the deuterated stearic acid. Alternatively, a fully chemical synthesis can be employed using protecting group strategies to differentiate the hydroxyl groups of the glycerol backbone, allowing for the sequential introduction of the protonated and deuterated stearoyl chains.
-
Purification and Quality Control: Following synthesis, the final product must be rigorously purified, typically using column chromatography. The identity, purity, and isotopic enrichment of the DSPC-d35 are then confirmed using a combination of analytical techniques, including High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and isotopic distribution, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium labels[12].
Application as an Internal Standard in Quantitative Lipidomics
The primary application of DSPC-d35 is as an internal standard for the accurate quantification of DSPC and other related phosphatidylcholines in complex biological matrices using mass spectrometry.
The Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis[14][15]. The core principle is to add a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest possible stage of the workflow[14]. Because the deuterated standard is chemically almost identical to the endogenous analyte, it experiences the same losses during sample preparation (e.g., extraction, derivatization) and the same ionization suppression or enhancement effects in the mass spectrometer's ion source[14]. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the deuterated internal standard, a precise and accurate concentration of the analyte can be determined, regardless of variations in sample recovery or instrument response.
Why Choose DSPC-d35? A Comparative Perspective
While perdeuterated DSPC-d70 is also available, the use of asymmetrically deuterated DSPC-d35 can offer certain advantages, particularly in avoiding potential isotopic effects on chromatographic retention times. Although deuterium and hydrogen are chemically similar, the increased mass of deuterium can sometimes lead to a slight difference in the physicochemical properties of the molecule, causing the deuterated standard to elute slightly earlier than the non-deuterated analyte in reversed-phase liquid chromatography. While this effect is often minimal, in high-resolution separations, it can lead to the analyte and the internal standard experiencing slightly different matrix effects, which can introduce a small bias in quantification. By having one protonated acyl chain, DSPC-d35 may more closely mimic the chromatographic behavior of the endogenous, fully protonated DSPC, thereby providing more accurate correction.
Experimental Protocol: Quantification of DSPC in Lipid Nanoparticles
The following protocol outlines a typical workflow for the quantification of DSPC in an LNP formulation using DSPC-d35 as an internal standard.
3.3.1. Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a known volume or mass of the LNP sample, add a precise amount of DSPC-d35 solution (e.g., in methanol or chloroform/methanol) to achieve a final concentration within the linear range of the calibration curve.
-
Lipid Extraction: A common and effective method for extracting lipids from biological matrices is a modified Bligh-Dyer or Folch extraction.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously to ensure thorough mixing and disruption of the LNPs.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge to pellet any precipitated material and clearly separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe or pipette.
-
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with the LC-MS mobile phase (e.g., isopropanol/acetonitrile/water).
3.3.2. LC-MS/MS Analysis
The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity.
-
Chromatography: Reversed-phase chromatography is commonly used to separate the lipid components.
-
Column: A C18 or C8 column is suitable for separating phospholipids.
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with additives like ammonium formate or formic acid to promote ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines due to the permanent positive charge on the choline headgroup.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (DSPC) and the internal standard (DSPC-d35). The most common transition for phosphatidylcholines is the fragmentation of the precursor ion to the phosphocholine headgroup fragment at m/z 184.1.
-
The table below provides example MRM transitions for the analysis of DSPC.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| DSPC | 790.8 | 184.1 | Positive ESI |
| DSPC-d35 | 825.9 | 184.1 | Positive ESI |
3.3.3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled DSPC and a constant concentration of DSPC-d35.
-
Peak Area Ratios: For each calibrator and sample, integrate the peak areas of the MRM transitions for DSPC and DSPC-d35. Calculate the peak area ratio (DSPC area / DSPC-d35 area).
-
Quantification: Plot the peak area ratios of the calibrators against their corresponding concentrations to generate a calibration curve. Use the linear regression equation of this curve to calculate the concentration of DSPC in the unknown samples based on their measured peak area ratios.
Biophysical Applications: Probing Membrane Structure and Dynamics
The specific deuteration of DSPC-d35 also makes it a valuable tool for biophysical studies of lipid membranes, particularly using neutron scattering techniques.
Neutron Scattering
Neutron scattering is a powerful technique for studying the structure and dynamics of soft matter, including lipid bilayers[16][17]. It relies on the differential scattering of neutrons by different atomic nuclei. Hydrogen and deuterium have vastly different neutron scattering lengths, allowing for "contrast matching" experiments[17][18]. By selectively deuterating parts of a system, researchers can effectively make those parts "invisible" to neutrons, allowing them to focus on the structure and dynamics of the remaining components[17][18].
For example, in a liposome composed of DSPC-d35 and other protonated lipids dispersed in heavy water (D₂O), the scattering from the deuterated acyl chain of DSPC-d35 can be matched to that of the D₂O solvent. This allows researchers to specifically study the conformation and dynamics of the protonated acyl chain of DSPC, or the behavior of other protonated molecules (e.g., membrane proteins, encapsulated drugs) within the lipid bilayer.
Investigating Membrane Properties
Asymmetrically deuterated phospholipids can be used to investigate a range of membrane properties:
-
Phase Behavior: The introduction of deuterated lipids can slightly alter the phase transition temperature of the bilayer[15][19]. Studying liposomes containing varying ratios of DSPC and DSPC-d35 can provide insights into lipid packing and domain formation[20][21].
-
Membrane Fluidity and Dynamics: Techniques like solid-state NMR and neutron spin echo can be used in conjunction with selectively deuterated lipids to probe the dynamics of different parts of the phospholipid molecule (e.g., acyl chains vs. headgroup) and how these are affected by factors such as temperature, cholesterol content, or the presence of membrane proteins.
-
Lipid-Protein Interactions: By using deuterated lipids in combination with protonated proteins (or vice versa), neutron scattering can be used to determine the location and orientation of proteins within the membrane and to characterize the "lipid annulus" that surrounds them.
Protocol for Liposome Preparation for Biophysical Studies
The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which can then be further processed to form unilamellar vesicles.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., a mixture of DSPC, DSPC-d35, and cholesterol) in an organic solvent (e.g., chloroform/methanol) in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the T_m of the lipid mixture to ensure proper hydration.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form MLVs.
-
-
Size Reduction (Optional):
-
To produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Conclusion
1-Stearoyl-2-stearoyl-sn-glycero-3-phosphocholine-d35 is a powerful and versatile tool for researchers in lipidomics, drug delivery, and membrane biophysics. Its primary role as an internal standard in isotope dilution mass spectrometry enables the accurate and precise quantification of DSPC and related lipids, a critical requirement for quality control in pharmaceutical formulations and for understanding lipid metabolism in biological systems. Furthermore, its specific deuteration pattern provides a unique probe for investigating the structure and dynamics of lipid membranes using advanced analytical techniques like neutron scattering. By understanding the principles behind its synthesis and application, researchers can fully leverage the capabilities of this important molecule to advance their scientific endeavors.
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